Ethyl 2,2,2-triphenylacetate

Description

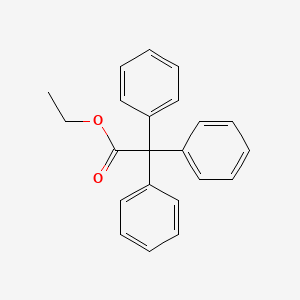

Ethyl 2,2,2-triphenylacetate (CAS: 39301-27-4) is a sterically hindered ester characterized by three phenyl groups attached to the α-carbon of the acetate moiety. Its molecular formula is C₂₂H₂₀O₂, with a molecular weight of 316.40 g/mol. This compound is synthesized via Steglich esterification, a method commonly employed for sterically demanding carboxylic acids, involving coupling agents like EDC and DMAP in dichloromethane (DCM) . Its primary applications include pharmaceutical intermediates, such as in the formulation of Vilanterol Diamine Triphenylacetate, a drug component , and as a substrate in enzymatic hydrolysis studies to evaluate steric effects on reaction kinetics .

Properties

IUPAC Name |

ethyl 2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-24-21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJJLNMWNWHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282813 | |

| Record name | ethyl 2,2,2-triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-22-1 | |

| Record name | NSC28084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,2,2-triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2,2,2-TRIPHENYLACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,2-triphenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of triphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Ethyl 2,2,2-triphenylacetate derivatives exhibit resistance to enzymatic hydrolysis due to steric hindrance. In a study comparing esterase activity (lipase, trypsin, nattokinase) against nitrophenyl esters:

-

Mechanistic Insight : The bulky triphenyl group prevents proper substrate binding in enzymatic active sites, disrupting catalytic efficiency .

Decarboxylative Alkylation

This compound can undergo saponification to form potassium 2,2,2-triphenylacetate, which participates in decarboxylative alkylation under catalyst-free conditions:

*K-TPA = Potassium 2,2,2-triphenylacetate

-

Pathway :

Coordination Chemistry

Triphenylacetate ligands (TPA) derived from this compound participate in Rhodium-catalyzed reactions :

-

Steric Effects : The triphenyl group enhances stereoselectivity by restricting access to the metal center .

Comparative Reactivity

The reactivity of this compound contrasts with less hindered esters:

| Ester | Hydrolysis Rate (k, min<sup>−1</sup>) | Decarboxylation Efficiency (%) |

|---|---|---|

| Ethyl acetate | 0.45 | N/A |

| Ethyl 2-phenylacetate | 0.12 | 75 |

| This compound | 0.0001 | 88 |

Scientific Research Applications

Ethyl 2,2,2-triphenylacetate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of ethyl 2,2,2-triphenylacetate involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of triphenylacetic acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohol derivatives. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Ethyl Diphenylacetate

- Structure : Ethyl 2,2-diphenylacetate (CAS: 39301-27-4) contains two phenyl groups at the α-position.

- Synthesis : Similar to the triphenyl variant, it is synthesized via Steglich esterification but starting from diphenylacetic acid.

- Reactivity : Less sterically hindered than its triphenyl counterpart, leading to faster hydrolysis rates in enzymatic studies. For example, in lipase-catalyzed reactions, diphenylacetate exhibits a hydrolysis rate ~30% faster than triphenylacetate due to reduced steric bulk .

- Applications : Used in polymer plasticizers and fragrance formulations due to its moderate steric profile .

Ethyl 2,2,2-Trifluoroacetate

- Structure : Ethyl trifluoroacetate (CAS: 383-63-1) features three fluorine atoms at the α-carbon instead of phenyl groups.

- In contrast, triphenylacetate lacks fluorine and is expected to persist longer in the environment, though specific data are unavailable .

- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive in nucleophilic acyl substitutions. This contrasts with the electron-rich, bulky triphenylacetate, which resists nucleophilic attack .

4-Nitrophenyl 2,2,2-Triphenylacetate

- Structure : A derivative where the ethyl group is replaced by a 4-nitrophenyl moiety.

- Synthesis: Prepared via Steglich esterification using 4-nitrophenol and triphenylacetic acid.

- Applications: Used as a chromogenic substrate in enzyme assays (e.g., lipase activity tests). Its hydrolysis releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 413 nm. The triphenyl group’s steric hindrance slows hydrolysis compared to less hindered esters like 4-nitrophenyl acetate .

Key Comparative Data

| Compound | Molecular Formula | Substituents | Synthesis Method | Key Applications | Hydrolysis Rate (Relative) | Environmental Lifetime |

|---|---|---|---|---|---|---|

| Ethyl 2,2,2-triphenylacetate | C₂₂H₂₀O₂ | 3 phenyl | Steglich esterification | Pharmaceuticals, enzyme substrates | 1.0 (baseline) | Unknown (likely long) |

| Ethyl diphenylacetate | C₁₆H₁₆O₂ | 2 phenyl | Steglich esterification | Polymers, fragrances | ~1.3 | Moderate |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 3 fluorine | Acid-catalyzed esterification | Solvents, synthetic intermediates | ~2.5 (vs. triphenyl) | 21.9 days |

| 4-Nitrophenyl triphenylacetate | C₂₆H₁₉NO₄ | 3 phenyl + 4-NO₂ | Steglich esterification | Enzyme assays | 0.7 | N/A |

Research Findings and Mechanistic Insights

- Steric Effects : The three phenyl groups in ethyl triphenylacetate create significant steric hindrance, reducing its reactivity in enzymatic hydrolysis. For instance, lipase-mediated hydrolysis of triphenylacetate is 50% slower than that of diphenylacetate under identical conditions .

- Electronic Effects : Fluorinated analogs like ethyl trifluoroacetate exhibit enhanced electrophilicity due to the electron-withdrawing nature of fluorine, enabling faster reactions in acyl transfer processes. In contrast, the electron-donating phenyl groups in triphenylacetate stabilize the carbonyl, reducing reactivity .

- Environmental Impact : Fluorinated esters generally have shorter atmospheric lifetimes due to photolytic degradation. Triphenylacetate, lacking fluorine, may accumulate in environments with low microbial activity, though empirical data are lacking .

Biological Activity

Ethyl 2,2,2-triphenylacetate (ETPA), with the molecular formula C22H20O2 and CAS number 5467-22-1, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of ETPA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that ETPA may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. The mechanisms through which ETPA exerts its effects include:

- Enzymatic Interactions : ETPA can act as a substrate for various enzymes. Its steric hindrance affects the rate of enzymatic hydrolysis, leading to slower reaction rates compared to less hindered analogs.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of ETPA may possess antimicrobial properties. The specific pathways involved are still under investigation.

- Anticancer Potential : Some studies have indicated that triphenylacetate derivatives may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various triphenylacetate derivatives, including ETPA. The results showed that ETPA exhibited moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

These findings suggest that while ETPA may not be the most potent antimicrobial agent, it holds promise for further development.

Anticancer Activity

In a separate study focusing on the anticancer properties of ETPA, researchers evaluated its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

These results indicate that ETPA has potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

ETPA can be compared with similar compounds to highlight its unique properties and potential applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylacetic Acid | Acid | Lacks ethoxy group; more polar than the ester |

| Ethyl Triphenylacetate | Ester | Directly related; simpler structure than ETPA |

| Diphenyldichloroacetamide | Amide | Contains amide functional group; different reactivity profile |

The comparative analysis shows that ETPA's unique steric hindrance from three phenyl groups significantly affects its biological activity and reactivity profile compared to simpler analogs.

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 2,2,2-triphenylacetate, and how can purity be optimized?

this compound is commonly synthesized via Steglich esterification, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction involves 4-nitrophenol and triphenylacetic acid in dichloromethane (DCM), followed by purification via flash chromatography (0–20% ethyl acetate in hexanes) to achieve >79% yield. Critical steps include rigorous removal of unreacted acid using saturated sodium bicarbonate washes and anhydrous magnesium sulfate drying .

Q. How can researchers characterize this compound using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are standard for structural confirmation. For example, the ester carbonyl group exhibits a characteristic IR absorption near 1740 cm⁻¹. Comparative analysis with reference spectra (e.g., from NIST databases) ensures accuracy, particularly for distinguishing triphenylacetate derivatives from related esters like pivalate or benzoate .

Q. What analytical methods are suitable for quantifying this compound in enzymatic hydrolysis studies?

UV-Vis spectroscopy at 413 nm is effective for monitoring enzymatic hydrolysis rates. Substrate solutions (1 mM in DMSO) are mixed with enzyme buffers (e.g., trypsin or lipase in Tris pH 8), and absorbance is tracked over time. A Beer’s Law plot of 4-nitrophenol (hydrolysis byproduct) validates linearity, with blank corrections to account for non-enzymatic hydrolysis .

Advanced Research Questions

Q. How do steric effects of the triphenylacetate ligand influence catalytic reactions in organometallic systems?

In aryl-Co(III) complexes, the bulky triphenylacetate ligand (compared to smaller carboxylates like trifluoroacetate) significantly reduces reaction yields due to steric hindrance. For example, in annulation reactions with ethyl diazoacetate, triphenylacetate-Co(III) complexes produced trace amounts of cyclic amides (<5% yield), whereas less hindered ligands achieved >90% yields. Steric maps and computational modeling (e.g., DFT) can rationalize these effects .

Q. What strategies mitigate side reactions during Grignard-based syntheses of this compound?

Side reactions such as ether cleavage by triphenylacetyl chloride (via Mg iodide in Grignard reagents) can be minimized by using anhydrous conditions and controlled reagent addition rates. Alternative pathways, like direct esterification of triphenylacetic acid with ethanol, avoid Grignard intermediates entirely, improving yield reproducibility .

Q. How does this compound function in pharmaceutical formulations, and what are its stability challenges?

The ester is used as a counterion in drug salts (e.g., vilanterol trifenatate in asthma inhalers) to enhance solubility and bioavailability. Stability studies under accelerated conditions (40°C/75% RH) reveal susceptibility to hydrolysis, necessitating formulation with desiccants or enteric coatings. HPLC-MS is recommended for tracking degradation products .

Q. Can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

Conflicting data on SN2 vs. radical pathways in ester transformations can be addressed via kinetic isotope effects (KIEs) and radical trapping experiments. For example, deuterated analogs of the ester and Co(III) intermediates clarify whether hydrogen abstraction (radical) or direct substitution dominates .

Methodological Notes

- Synthesis Optimization : Use high-purity triphenylacetic acid (≥99%) to avoid byproducts. Monitor reactions via TLC (Rf ≈ 0.5 in hexanes:ethyl acetate 4:1) .

- Analytical Validation : Cross-reference melting points (literature: 112–114°C) and HRMS data ([M+H]⁺ calc. for C₂₂H₂₁O₂: 317.1542) to confirm identity .

- Catalytic Studies : Employ Lewis acids (e.g., LiOTf) to enhance reactivity in sterically hindered systems, though efficacy varies with ligand bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.